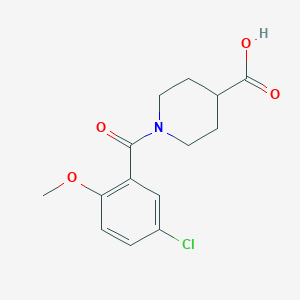

1-(5-Chloro-2-methoxybenzoyl)piperidine-4-carboxylic acid

描述

1-(5-Chloro-2-methoxybenzoyl)piperidine-4-carboxylic acid is a piperidine-4-carboxylic acid derivative featuring a 5-chloro-2-methoxybenzoyl substituent on the piperidine nitrogen. The compound is utilized as a building block in pharmaceutical and organic synthesis, as evidenced by its commercial availability from suppliers like CymitQuimica . Its molecular formula, based on the naming convention, is inferred to be C₁₄H₁₆ClNO₄ (exact mass: 297.08 g/mol).

属性

IUPAC Name |

1-(5-chloro-2-methoxybenzoyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO4/c1-20-12-3-2-10(15)8-11(12)13(17)16-6-4-9(5-7-16)14(18)19/h2-3,8-9H,4-7H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMRKEUYIAAVWCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Acylation of Piperidine-4-carboxylic Acid

The most direct route involves acylation of piperidine-4-carboxylic acid with 5-chloro-2-methoxybenzoyl chloride. This method, analogous to procedures described in patent US8697876B2, proceeds via nucleophilic substitution:

$$

\text{Piperidine-4-carboxylic acid} + \text{5-Chloro-2-methoxybenzoyl chloride} \xrightarrow{\text{Base}} \text{1-(5-Chloro-2-methoxybenzoyl)piperidine-4-carboxylic acid}

$$

Key conditions include:

- Solvent : Dichloromethane or chlorobenzene.

- Base : Triethylamine or pyridine to neutralize HCl byproducts.

- Temperature : 0–25°C to minimize side reactions.

Yields typically range from 60–75%, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures).

Multistep Synthesis from Isonipecotic Acid Derivatives

Alternative routes involve functionalizing pre-substituted piperidine intermediates. For example, ES2415830T3 describes methylating piperidine-4-carboxylic acid (isonipecotic acid) via transfer hydrogenation with formaldehyde under palladium catalysis:

$$

\text{Piperidine-4-carboxylic acid} \xrightarrow[\text{HCOOH, Pd/C}]{H_2CO} \text{1-Methylpiperidine-4-carboxylic acid}

$$

While this patent focuses on methyl derivatives, adapting the protocol to introduce a benzoyl group would require subsequent acylation steps.

Purification and Isolation

Recrystallization

The compound is typically purified via recrystallization from ethanol or ethyl acetate/hexane mixtures. Patent US8697876B2 emphasizes the use of ethanol for isolating piperidine-carboxylic acid derivatives, achieving >98% purity.

Chromatographic Techniques

Column chromatography on silica gel (eluent: ethyl acetate/hexane, 3:7) resolves unreacted starting materials. For scale-up, flash chromatography or preparative HPLC is employed, though these methods are cost-prohibitive for industrial batches.

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

While no crystallographic data is available for this specific compound, related piperidine-4-carboxylic acid derivatives exhibit monoclinic crystal systems with P2$$_1$$/c space groups.

Applications and Derivatives

1-(5-Chloro-2-methoxybenzoyl)piperidine-4-carboxylic acid serves as a precursor for:

- Central Nervous System (CNS) Agents : Derivatives in ES2415830T3 show affinity for serotonin receptors.

- Anticancer Agents : Thiazole and pyridine hybrids, as described in TDCommons, leverage the carboxylic acid for hydrogen bonding with biological targets.

Industrial-Scale Production Challenges

- Cost of Acyl Chlorides : 5-Chloro-2-methoxybenzoyl chloride is expensive, prompting research into in situ generation methods.

- Byproduct Management : HCl gas evolution necessitates scrubbers or neutralization systems.

- Stability : The compound degrades under prolonged exposure to light, requiring amber glass packaging.

化学反应分析

1-(5-Chloro-2-methoxybenzoyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Structural Characteristics

The molecular formula of 1-(5-Chloro-2-methoxybenzoyl)piperidine-4-carboxylic acid is , with a molecular weight of 297.73 g/mol. The compound is characterized by a piperidine ring connected to a benzoyl group, which is further substituted by a chloro and methoxy group on the aromatic system. This unique structure contributes to its biological activity.

Recent studies have highlighted the compound's potential as a precursor for developing antagonists targeting serotonin 5-HT3 and dopamine D2 receptors. These receptors are implicated in various neurological disorders, making this compound a candidate for further pharmacological exploration.

Key Findings from Case Studies

- Antagonistic Effects : Preliminary research indicates that derivatives of this compound may exhibit antagonistic properties against serotonin receptors, which could be beneficial in treating conditions like anxiety and depression.

- Anti-inflammatory Properties : Other studies suggest that piperidine derivatives may possess anti-inflammatory or analgesic effects, indicating potential therapeutic applications in pain management.

- In vitro Screening : In vitro tests have shown promising results against various bacterial strains, suggesting that modifications of this compound could lead to new antimicrobial agents .

Data Table: Comparative Biological Activities

作用机制

The mechanism of action of 1-(5-Chloro-2-methoxybenzoyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

相似化合物的比较

Structural and Molecular Comparisons

Key Observations from Structural Analysis

Substituent Position and Electronic Effects :

- The 2-chlorobenzoyl analog () lacks the methoxy group, reducing electron-donating effects compared to the target compound. This likely decreases its polarity and alters binding interactions in biological systems.

- The 5-chloropyridin-2-yl derivative () introduces a nitrogen-containing aromatic ring, which could enhance π-π stacking interactions in drug-receptor binding.

Heterocyclic Modifications: The dihydropyridazinone analog () replaces the benzoyl group with a six-membered heterocycle containing two nitrogens. This modification may confer unique redox or tautomeric properties.

Functional Group Variations: The 5-amino-2-chloro-6-methylpyrimidin-4-yl compound () includes an amino group, which could serve as a hydrogen bond donor, enhancing target affinity in enzyme inhibition.

生物活性

1-(5-Chloro-2-methoxybenzoyl)piperidine-4-carboxylic acid is a synthetic compound with the molecular formula C14H16ClNO4 and a molecular weight of 297.74 g/mol. Its synthesis involves acylation of piperidine-4-carboxylic acid with 5-chloro-2-methoxybenzoyl chloride, typically under basic conditions. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

The biological activity of 1-(5-Chloro-2-methoxybenzoyl)piperidine-4-carboxylic acid primarily stems from its interaction with specific molecular targets, including enzymes and receptors. The compound is believed to modulate the activity of these targets, influencing various biochemical pathways. This modulation can lead to therapeutic effects in several biological contexts, although detailed mechanisms remain to be fully elucidated .

Pharmacological Applications

1-(5-Chloro-2-methoxybenzoyl)piperidine-4-carboxylic acid has been implicated in various pharmacological activities:

- Antiviral Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiviral properties, potentially effective against viruses such as HSV-1 and others .

- Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory potential, indicating a role in modulating immune responses .

Case Studies and Research Findings

Recent research has highlighted the compound's potential in various applications:

- Enzyme Inhibition : Studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, which may be beneficial in treating conditions like cancer or metabolic disorders .

- Receptor Binding : Research indicates that 1-(5-Chloro-2-methoxybenzoyl)piperidine-4-carboxylic acid can bind to certain receptors, influencing cellular signaling pathways that are crucial for maintaining homeostasis .

- Comparative Studies : In comparative studies involving similar compounds, 1-(5-Chloro-2-methoxybenzoyl)piperidine-4-carboxylic acid has shown promising results in terms of efficacy and safety profiles, making it a candidate for further development .

| Property | Value |

|---|---|

| Molecular Formula | C14H16ClNO4 |

| Molecular Weight | 297.74 g/mol |

| CAS Number | 1016703-61-9 |

| Purity | Minimum 95% |

Biological Activity Overview

常见问题

Q. Table 1: Comparison of Synthetic Conditions for Piperidine Derivatives

| Compound | Coupling Agent | Solvent | Yield | Reference |

|---|---|---|---|---|

| 1-(4-Sulfamoylbenzoyl) | EDCI/HOBt | CHCN | 88% | |

| 4-(Difluorobenzoyl) | AlCl | CHCl | 45% |

Q. Table 2: Key Spectral Data for Structural Confirmation

| Functional Group | NMR Shift (δ, ppm) | IR Absorption (cm) |

|---|---|---|

| Piperidine CH | 1.5–3.5 (multiplet) | – |

| Benzoyl C=O | – | 1687–1730 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。